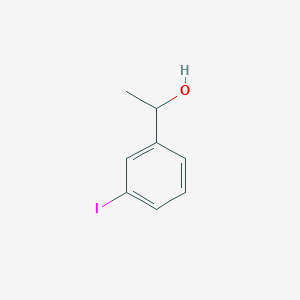

1-(3-Iodophenyl)ethan-1-ol

Descripción general

Descripción

1-(3-Iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO It is characterized by the presence of an iodine atom attached to the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iodophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(3-iodophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-(3-iodophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

Oxidation: 1-(3-Iodophenyl)ethanone

Reduction: 1-(3-Iodophenyl)ethane

Substitution: 1-(3-Azidophenyl)ethan-1-ol

Aplicaciones Científicas De Investigación

1-(3-Iodophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom can be used for further functionalization.

Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(3-Iodophenyl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and iodine atom play crucial roles in determining reactivity and selectivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the iodine atom can undergo substitution reactions.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological processes.

Comparación Con Compuestos Similares

1-(3-Iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:

1-(4-Iodophenyl)ethan-1-ol: Similar structure but with the iodine atom in the para position. This positional isomer may exhibit different reactivity and properties.

1-(3-Bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.

1-(3-Chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom. Chlorine is even less reactive than bromine, further altering the compound’s reactivity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which is highly reactive and can be used for various functionalization reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Actividad Biológica

1-(3-Iodophenyl)ethan-1-ol, a compound characterized by its iodine substitution on the phenyl ring, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9IO

- Molecular Weight : 246.05 g/mol

- Density : Approximately 1.7 g/cm³

- Melting Point : 82-84 °C

- Boiling Point : 279.9 °C at 760 mmHg

The biological activity of this compound can be attributed to its structural features, particularly the presence of the iodine atom and the hydroxyl group. The iodine atom enhances the compound's reactivity, allowing it to participate in various biochemical interactions. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Halogen Bonding : The iodine atom may engage in halogen bonding, which can increase binding affinity to specific targets.

These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have highlighted its ability to induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics. For instance, it has shown cytotoxic effects against NCI-N87 and DLD-1 cancer cell lines, with varying degrees of efficacy depending on structural modifications .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Propiedades

IUPAC Name |

1-(3-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBCPWDFZXLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.